Antipsoriatic Activity: Complete Inactivity of 10-Ethyldithranol vs. Active Dithranol
In a direct, comparative study on the effects on healthy and psoriatic skin, 10-Ethyldithranol demonstrated a complete absence of antipsoriatic activity. This finding is contrasted with the established therapeutic efficacy of the parent compound, dithranol, in this model [1]. The study explicitly concluded that 10-Ethyldithranol, as a representative of the 10-alkyldithranol class, has no antipsoriatic activity, reaffirming the 'minimum structure of antipsoriatic anthrones' hypothesis [2].
| Evidence Dimension | Antipsoriatic Activity in Skin Model |
|---|---|
| Target Compound Data | No antipsoriatic activity |
| Comparator Or Baseline | Dithranol (Anthralin): Positive antipsoriatic activity |
| Quantified Difference | Absolute qualitative difference (Active vs. Inactive) |
| Conditions | In vitro evaluation on healthy and psoriatic skin (Schaltegger et al., 1987) |
Why This Matters
This establishes 10-Ethyldithranol as a definitive, inactive negative control compound, essential for isolating and validating the specific contribution of the C-10 position to dithranol's therapeutic mechanism.
- [1] Schaltegger A, Steiger W, Krebs A. Dithranol: further investigations on the structure-activity-relationship. The new series of the 10-mono-alkyldithranol derivatives. Dermatologica. 1987;175(3):125-135. doi: 10.1159/000248811. View Source
- [2] MeSH Supplementary Concept Data. 10-ethyldithranol. U.S. National Library of Medicine. Available online at: https://meshb.nlm.nih.gov/record/ui?ui=C053912. View Source
